

Unraveling the Evolutionary Origins of 3-Phosphoglycerate Pathways

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Phosphoglycerate (3-PG) stands as a critical metabolic node, positioned at the crossroads of central carbon metabolism and a multitude of biosynthetic pathways. Its evolutionary history is intricately linked to the emergence of core metabolic processes, including glycolysis and photosynthesis. This technical guide provides a comprehensive exploration of the evolutionary origins of 3-PG pathways, with a primary focus on the well-conserved phosphorylated pathway of serine biosynthesis and its alternative, the glycerate pathway. We delve into the phylogenetic distribution, kinetic properties, and structural evolution of the key enzymes involved: **3-phosphoglycerate** dehydrogenase (PHGDH), phosphoserine aminotransferase (PSAT), and phosphoserine phosphatase (PSP). Detailed experimental protocols for the functional and evolutionary analysis of these pathways are provided, alongside visualizations of the metabolic routes and experimental workflows. This guide aims to equip researchers, scientists, and drug development professionals with a thorough understanding of the evolutionary landscape of 3-PG metabolism, offering insights into potential targets for therapeutic intervention and biotechnological applications.

Introduction

3-Phosphoglycerate (3-PG) is a pivotal intermediate in the universal energy-yielding pathway of glycolysis and the carbon-fixing Calvin-Benson cycle in photosynthetic organisms.^{[1][2]} Beyond its central role in energy metabolism, 3-PG serves as a key precursor for a variety of

biosynthetic pathways, most notably the synthesis of the amino acid L-serine.[3] The evolutionary journey of the pathways that utilize 3-PG is a story of metabolic adaptation and diversification across all domains of life. Understanding the origins and evolution of these pathways provides fundamental insights into the metabolic logic of cellular life and can reveal novel targets for therapeutic intervention, particularly in diseases with altered metabolic states, such as cancer.[4]

This guide focuses on the evolutionary history of the primary 3-PG-utilizing pathways, with a special emphasis on the routes leading to serine biosynthesis. We will explore the canonical phosphorylated pathway, an ancient and widely distributed route, and contrast it with the glycerate pathway. The phylogenetic distribution, enzymatic mechanisms, and kinetic diversity of the core enzymes will be examined to paint a picture of their evolutionary trajectory.

The Phosphorylated Pathway of Serine Biosynthesis

The phosphorylated pathway is the most prevalent route for de novo L-serine biosynthesis, found in organisms from all three domains of life: Bacteria, Archaea, and Eukarya.[5][6] This three-step enzymatic pathway channels the glycolytic intermediate 3-PG into the production of L-serine.[2]

The pathway consists of the following sequential reactions:

- Oxidation: **3-phosphoglycerate** is oxidized by **3-phosphoglycerate** dehydrogenase (PHGDH) to 3-phosphohydroxypyruvate, with the concomitant reduction of NAD⁺ to NADH.[7]
- Transamination: 3-phosphohydroxypyruvate undergoes transamination with glutamate, catalyzed by phosphoserine aminotransferase (PSAT), to yield O-phospho-L-serine and α -ketoglutarate.[8]
- Hydrolysis: O-phospho-L-serine is dephosphorylated by phosphoserine phosphatase (PSP) to produce L-serine and inorganic phosphate.[9]

Core Enzymes of the Phosphorylated Pathway

PHGDH catalyzes the first and often rate-limiting step in the phosphorylated pathway. The enzyme exhibits significant diversity in its regulatory mechanisms across different species. In many organisms, PHGDH is allosterically inhibited by the final product of the pathway, L-serine, providing a classic example of feedback inhibition.^[7] However, the sensitivity to serine inhibition varies among different PHGDH orthologs.

PSAT, a pyridoxal 5'-phosphate (PLP)-dependent enzyme, facilitates the transfer of an amino group from glutamate to 3-phosphohydroxypyruvate. This reaction follows a ping-pong bi-bi mechanism.^[10] The enzyme is highly conserved across a wide range of organisms, underscoring its essential role in metabolism.

PSP catalyzes the final, irreversible step of the pathway, the hydrolysis of O-phospho-L-serine. This enzyme belongs to the haloacid dehalogenase (HAD) superfamily of hydrolases.^[11] Like the other enzymes in the pathway, PSP is found across all domains of life, with different isoforms exhibiting distinct kinetic properties.^[5]

Quantitative Data on Enzyme Kinetics

The kinetic parameters of the enzymes in the phosphorylated pathway have been characterized in a variety of organisms. These data reveal the efficiency and substrate affinities of the enzymes, providing insights into the metabolic flux through the pathway under different physiological conditions.

Enzyme	Organism	Substrate	Km (μM)	Vmax (μmol/min/mg)	kcat (s ⁻¹)	kcat/Km (M ⁻¹ s ⁻¹)	Reference
PHGDH	Homo sapiens	3-Phosphoglycerate	230	-	4.3	1.87 x 10 ⁴	[12]
Homo sapiens	α-Ketoglutarate	380	-	3.5	9.21 x 10 ³	[12]	
Escherichia coli	3-Phosphoglycerate	60	-	-	-	[7]	
Mycobacterium tuberculosis	3-Phosphoglycerate	100	-	-	-	[7]	
PSAT	Bovine	3-Phosphohydroxypyruvate	5	-	-	-	[8]
Bovine	L-Glutamate	1200	-	-	-	[8]	
Escherichia coli	3-Phosphohydroxypyruvate	-	-	-	-	[8]	
Human (mutant D100A)	Phosphoserine	5	0.2025	-	-	[13]	
PSP	Methanocaldococcus	O-phospho-	360	-	5.2	1.44 x 10 ⁴	[5]

	cus jannaschi i	L-serine				
Homo sapiens	O-phospho-L-serine	8	-	7.4	9.25 x 105	[5]
Escherichia coli	O-phospho-L-serine	470	-	66.8	1.42 x 105	[5]
Hydrogenobacter thermophilus	O-phospho-L-serine	9640	-	3.8	3.94 x 102	[5]

The Glycerate Pathway: An Alternative Route

In addition to the phosphorylated pathway, some organisms, particularly plants, utilize an alternative route for serine biosynthesis known as the glycerate pathway.^[1] This pathway also originates from a glycolytic intermediate but follows a different sequence of reactions:

- Dephosphorylation: **3-phosphoglycerate** is first dephosphorylated to glycerate by **3-phosphoglycerate** phosphatase.
- Oxidation: Glycerate is then oxidized to hydroxypyruvate by glycerate dehydrogenase.
- Transamination: Finally, hydroxypyruvate is transaminated by a serine-glyoxylate aminotransferase to yield L-serine.

The glycerate pathway is evolutionarily distinct from the phosphorylated pathway and its enzymes do not share significant sequence homology with their counterparts in the phosphorylated route. The phylogenetic distribution of the glycerate pathway is more limited, suggesting it may have evolved later to fulfill specific metabolic roles, particularly in photosynthetic organisms where it is linked to photorespiration.^[1]

Other Metabolic Fates of 3-Phosphoglycerate

Beyond serine biosynthesis, 3-PG serves as a branch point for several other metabolic pathways. In many organisms, it can be converted to 2-phosphoglycerate and subsequently to phosphoenolpyruvate as part of the glycolytic pathway.[2] In archaea, unique modifications to glycolysis exist where glyceraldehyde-3-phosphate can be directly and irreversibly oxidized to 3-PG by enzymes like NAD(P)⁺-dependent non-phosphorylating glyceraldehyde-3-phosphate dehydrogenase (GAPN), bypassing the ATP-generating step.[5] Furthermore, in some archaea, 3-PG acts as an allosteric activator of pyruvate kinase, highlighting its role in regulating central carbon metabolism.[3] In photosynthetic organisms, 3-PG is the first stable product of carbon fixation in the Calvin-Benson cycle.[14]

Evolutionary Considerations

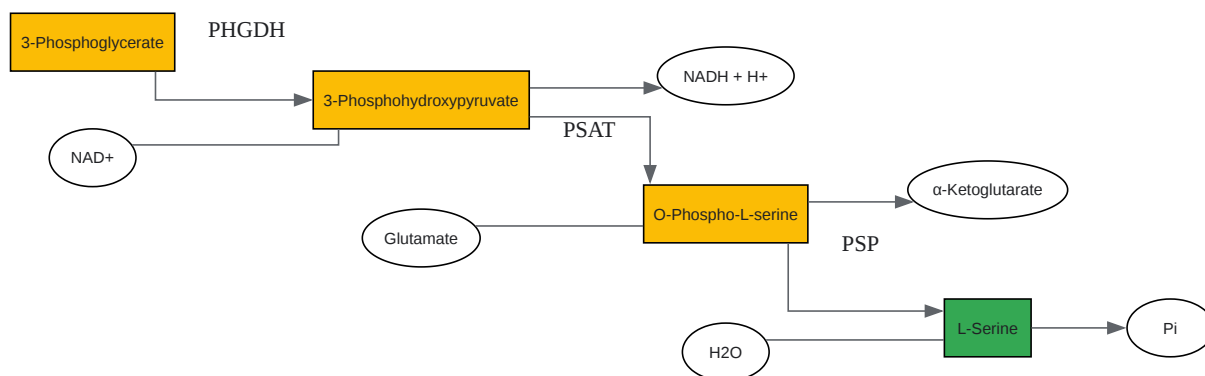
The widespread presence of the phosphorylated pathway of serine biosynthesis across all three domains of life suggests its ancient origins, likely predating the divergence of these domains. The enzymes of this pathway, particularly PSAT, show a high degree of conservation.[8] The close linkage of this pathway to glycolysis, one of the most ancient metabolic pathways, further supports its early emergence in cellular evolution.

The glycerate pathway appears to be a more recent evolutionary innovation, with a more restricted phylogenetic distribution, primarily in plants. Its emergence is likely tied to the evolution of photorespiration in photosynthetic organisms.

The diversity of 3-PG metabolism, especially the variations observed in archaeal glycolysis, points to a dynamic evolutionary history where metabolic pathways have been shaped by the specific environmental and physiological constraints of different lineages.

Signaling Pathways and Experimental Workflows

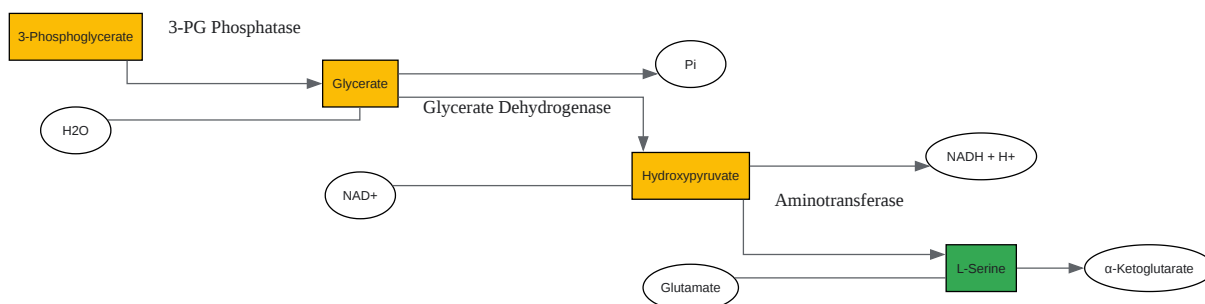
Phosphorylated Pathway of Serine Biosynthesis



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Caption: The phosphorylated pathway of serine biosynthesis from **3-phosphoglycerate**.

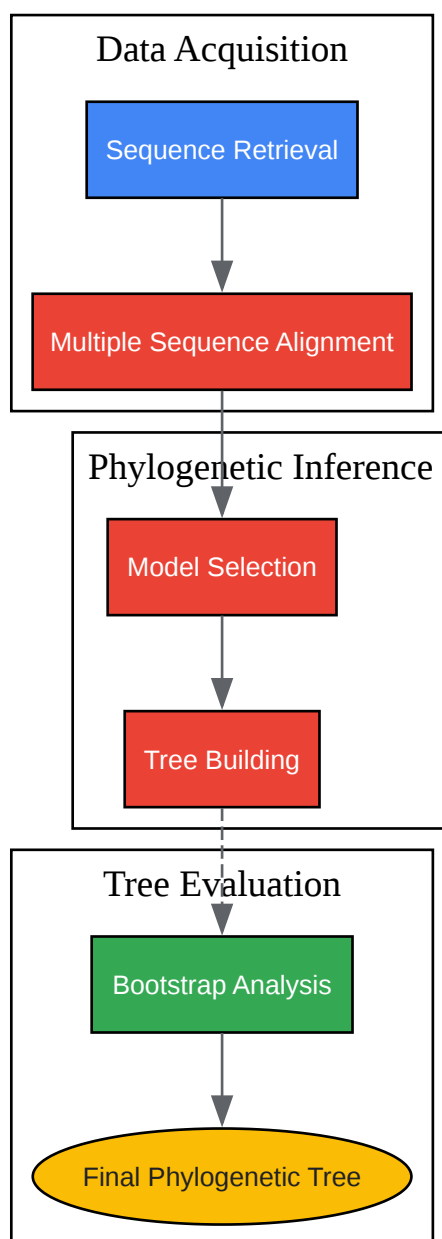
Glycerate Pathway of Serine Biosynthesis



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Caption: The glycerate pathway for serine biosynthesis.

Experimental Workflow for Phylogenetic Analysis



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Caption: A typical workflow for constructing a phylogenetic tree of metabolic enzymes.

Experimental Protocols

Assay for 3-Phosphoglycerate Dehydrogenase (PHGDH) Activity

This protocol describes a continuous spectrophotometric assay for measuring PHGDH activity in the reverse direction (reduction of 3-phosphohydroxypyruvate).

Materials:

- HEPES buffer (25 mM, pH 7.1)
- KCl (400 mM)
- NADH (0.15 mM)
- 3-Phosphohydroxypyruvate (prepared as described in Achouri et al., 1997)
- Lactate dehydrogenase (10 µg/ml)
- Cell or tissue lysate
- Spectrophotometer capable of reading at 340 nm

Procedure:

- Prepare a reaction mixture containing 25 mM HEPES (pH 7.1), 400 mM KCl, 0.15 mM NADH, and 10 µg/ml lactate dehydrogenase.
- Add the cell or tissue lysate to the reaction mixture.
- Initiate the reaction by adding 3-phosphohydroxypyruvate to a final concentration of 0.1 mM.
- Immediately monitor the decrease in absorbance at 340 nm at 25°C for 30 minutes. The rate of NADH oxidation is proportional to the PHGDH activity.
- For kinetic measurements, vary the concentration of 3-phosphohydroxypyruvate from 0.01 to 0.4 mM.

Phylogenetic Analysis of Metabolic Enzymes using MEGA

This protocol outlines the general steps for constructing a phylogenetic tree of metabolic enzymes using the MEGA (Molecular Evolutionary Genetics Analysis) software.[\[9\]](#)[\[15\]](#)[\[16\]](#)

Procedure:

- **Sequence Retrieval:** Obtain amino acid sequences of the enzyme of interest from various organisms from databases like NCBI GenBank.
- **Multiple Sequence Alignment (MSA):**
 - Open MEGA and import the FASTA file containing the sequences.
 - Use the ClustalW or MUSCLE algorithm within MEGA to perform a multiple sequence alignment.
 - Visually inspect and manually edit the alignment if necessary.
- **Phylogenetic Tree Construction:**
 - Select the "Phylogeny" menu in MEGA.
 - Choose a tree-building method (e.g., Neighbor-Joining, Maximum Likelihood).
 - Select the appropriate substitution model based on model testing results (also available in MEGA).
 - Set the bootstrap replication number (e.g., 1000) to assess the statistical support for the tree topology.
 - Run the analysis to generate the phylogenetic tree.
- **Tree Visualization and Interpretation:**
 - Visualize the resulting tree in the MEGA tree explorer.

- Analyze the branching patterns and bootstrap values to infer evolutionary relationships.

13C-Metabolic Flux Analysis (MFA) of Serine Biosynthesis

This protocol provides a general overview of the steps involved in conducting a 13C-MFA experiment to quantify the flux through the serine biosynthesis pathway.

Procedure:

- Cell Culture and Labeling:
 - Culture the cells of interest in a chemically defined medium.
 - Introduce a 13C-labeled substrate, such as [U-13C6]glucose, into the medium.
 - Allow the cells to reach a metabolic and isotopic steady state.
- Metabolite Extraction:
 - Quench the metabolism rapidly (e.g., using cold methanol).
 - Extract the intracellular metabolites.
- Mass Spectrometry Analysis:
 - Analyze the isotopic labeling patterns of the extracted metabolites, particularly serine and other related amino acids, using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Flux Calculation:
 - Use a metabolic model that includes the serine biosynthesis pathway and other relevant central carbon metabolism reactions.
 - Input the measured labeling patterns into a flux analysis software package (e.g., INCA, Metran).

- The software will then calculate the metabolic fluxes that best fit the experimental data.

Conclusion

The evolutionary history of **3-phosphoglycerate** pathways is a testament to the adaptability and ingenuity of metabolic networks. The ancient and highly conserved phosphorylated pathway of serine biosynthesis underscores the fundamental importance of this amino acid in cellular life. The emergence of alternative routes, such as the glycerate pathway, highlights how metabolic strategies have evolved to meet the specific needs of different organisms and environments. The continued exploration of the diversity and evolution of 3-PG metabolism, aided by the experimental approaches outlined in this guide, will undoubtedly uncover further intricacies of cellular function and provide new avenues for therapeutic and biotechnological advancements. The central role of these pathways in diseases like cancer makes them attractive targets for the development of novel inhibitors, and a deep understanding of their evolutionary context is invaluable in this endeavor.

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